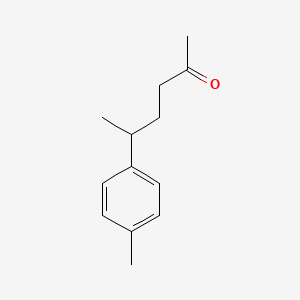
5-(4-Methylphenyl)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone with a phenyl group substituted at the fifth carbon of a hexane chain and a methyl group at the fourth position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(4-Methylphenyl)hexan-2-one involves the Friedel-Crafts acylation reaction. This reaction typically uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting hexanoic acid with thionyl chloride.
Friedel-Crafts Acylation: The acyl chloride is then reacted with 4-methylbenzene in the presence of aluminum chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
5-(4-Methylphenyl)hexan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylphenyl)hexan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylacetophenone: Similar structure but with a shorter carbon chain.
4-Methylbenzophenone: Contains a phenyl group instead of a hexane chain.
4-Methylphenylacetone: Similar structure but with a different position of the ketone group.
Uniqueness
5-(4-Methylphenyl)hexan-2-one is unique due to its specific substitution pattern and the length of its carbon chain, which can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
7511-95-7 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O/c1-10-4-8-13(9-5-10)11(2)6-7-12(3)14/h4-5,8-9,11H,6-7H2,1-3H3 |
Clave InChI |
ZIDUJCHAYXSXNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















